Methyl 4-iodo-3-methoxybenzoate
Overview
Description
Methyl 4-iodo-3-methoxybenzoate is an organic compound with the molecular formula C9H9IO3. It is characterized by the presence of iodine and methoxy functional groups attached to a benzoate ester. This compound is a white solid and is used in various chemical processes due to its reactivity and functional group compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-iodo-3-methoxybenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-methoxybenzoate. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-iodo-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products:
Substitution: Products include various substituted benzoates.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols
Scientific Research Applications
Methyl 4-iodo-3-methoxybenzoate is used in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical manufacturing processes
Mechanism of Action
The mechanism of action of methyl 4-iodo-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The methoxy group can also affect the compound’s electronic properties, enhancing its reactivity and interaction with biological targets .
Comparison with Similar Compounds
- Methyl 3-iodo-4-methoxybenzoate
- Methyl 2-iodo-5-methoxybenzoate
- Methyl 5-iodo-2-methoxybenzoate
Comparison: Methyl 4-iodo-3-methoxybenzoate is unique due to the specific positioning of the iodine and methoxy groups on the aromatic ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
methyl 4-iodo-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALFBPQYWHBOPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459935 | |
Record name | Methyl 4-iodo-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35387-92-9 | |
Record name | Methyl 4-iodo-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-iodo-3-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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